Cas no 2350597-81-6 (ethyl (2S)-2-amino-5,5-difluoropentanoate)

エチル (2S)-2-アミノ-5,5-ジフルオロペンタノエートは、キラルな構造を有するフッ素化アミノ酸エステル誘導体です。分子内に2つのフッ素原子を導入することで、高い代謝安定性と脂溶性を示します。特に、(2S)配置のアミノ基は生体適合性に優れ、医薬品中間体として有用です。5,5-ジフルオロ基は電子吸引効果により分子の極性を調整し、タンパク質との相互作用を最適化します。エステル部位は合成変換の柔軟性を提供し、さらに誘導体化が可能です。この化合物は創薬研究分野において、標的タンパク質への結合親和性向上や薬物動態特性の改善に寄与します。

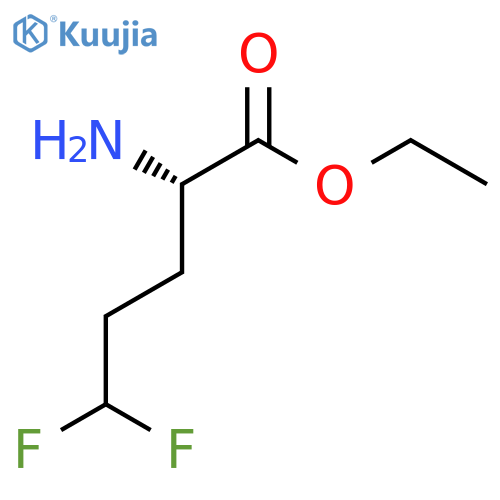

2350597-81-6 structure

商品名:ethyl (2S)-2-amino-5,5-difluoropentanoate

ethyl (2S)-2-amino-5,5-difluoropentanoate 化学的及び物理的性質

名前と識別子

-

- ethyl (2S)-2-amino-5,5-difluoropentanoate

- 2350597-81-6

- EN300-32529095

-

- インチ: 1S/C7H13F2NO2/c1-2-12-7(11)5(10)3-4-6(8)9/h5-6H,2-4,10H2,1H3/t5-/m0/s1

- InChIKey: CHDMWFXYRLHOIU-YFKPBYRVSA-N

- ほほえんだ: FC(CC[C@@H](C(=O)OCC)N)F

計算された属性

- せいみつぶんしりょう: 181.09143498g/mol

- どういたいしつりょう: 181.09143498g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 52.3Ų

ethyl (2S)-2-amino-5,5-difluoropentanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-32529095-10.0g |

ethyl (2S)-2-amino-5,5-difluoropentanoate |

2350597-81-6 | 10.0g |

$11268.0 | 2023-07-06 | ||

| Enamine | EN300-32529095-2.5g |

ethyl (2S)-2-amino-5,5-difluoropentanoate |

2350597-81-6 | 2.5g |

$3725.0 | 2023-09-04 | ||

| Enamine | EN300-32529095-0.05g |

ethyl (2S)-2-amino-5,5-difluoropentanoate |

2350597-81-6 | 0.05g |

$1596.0 | 2023-09-04 | ||

| Enamine | EN300-32529095-1.0g |

ethyl (2S)-2-amino-5,5-difluoropentanoate |

2350597-81-6 | 1.0g |

$2620.0 | 2023-07-06 | ||

| Enamine | EN300-32529095-0.25g |

ethyl (2S)-2-amino-5,5-difluoropentanoate |

2350597-81-6 | 0.25g |

$1748.0 | 2023-09-04 | ||

| Enamine | EN300-32529095-5g |

ethyl (2S)-2-amino-5,5-difluoropentanoate |

2350597-81-6 | 5g |

$5512.0 | 2023-09-04 | ||

| Enamine | EN300-32529095-0.1g |

ethyl (2S)-2-amino-5,5-difluoropentanoate |

2350597-81-6 | 0.1g |

$1672.0 | 2023-09-04 | ||

| Enamine | EN300-32529095-0.5g |

ethyl (2S)-2-amino-5,5-difluoropentanoate |

2350597-81-6 | 0.5g |

$1824.0 | 2023-09-04 | ||

| Enamine | EN300-32529095-1g |

ethyl (2S)-2-amino-5,5-difluoropentanoate |

2350597-81-6 | 1g |

$1900.0 | 2023-09-04 | ||

| Enamine | EN300-32529095-10g |

ethyl (2S)-2-amino-5,5-difluoropentanoate |

2350597-81-6 | 10g |

$8173.0 | 2023-09-04 |

ethyl (2S)-2-amino-5,5-difluoropentanoate 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

2350597-81-6 (ethyl (2S)-2-amino-5,5-difluoropentanoate) 関連製品

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量